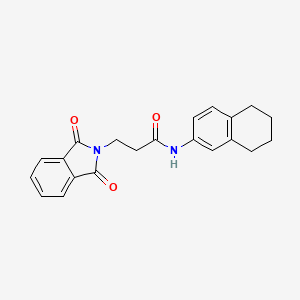![molecular formula C25H14F3N3O2S B11473205 (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11473205.png)
(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an indole moiety, a benzimidazole ring, and a thiazole ring, making it a unique structure with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a benzimidazole derivative in the presence of a thiazole ring-forming reagent. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Benzimidazole Derivatives: Compounds like omeprazole and albendazole.
Thiazole Derivatives: Compounds such as thiamine and ritonavir.
Uniqueness
2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-yliden}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H14F3N3O2S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2Z)-2-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H14F3N3O2S/c26-25(27,28)15-7-5-6-14(12-15)13-30-18-10-3-1-8-16(18)20(22(30)32)21-23(33)31-19-11-4-2-9-17(19)29-24(31)34-21/h1-12H,13H2/b21-20- |
InChI Key |
MVIRANKZXGDUKB-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC6=CC(=CC=C6)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473131.png)
![1-(1,3-benzothiazol-2-yl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11473133.png)
![3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11473145.png)
![4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473147.png)

![3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11473159.png)
![8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11473163.png)
![4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine](/img/structure/B11473168.png)
![4-(3,4-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473169.png)
![ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11473177.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11473179.png)
![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B11473196.png)
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473202.png)

